Synthesis and Characterization of Fmoc-L-oct-7-ynoic Acid
Synthesis and Characterization of Fmoc-L-oct-7-ynoic Acid
The following technical guide details the synthesis, characterization, and application of Fmoc-L-2-amino-oct-7-ynoic acid (often abbreviated as Fmoc-Oct-7-ynoic acid). This non-canonical amino acid (ncAA) is a critical building block in chemical biology, widely used for bioorthogonal "click" reactions (CuAAC) and hydrocarbon peptide stapling.
Executive Summary
Fmoc-L-2-amino-oct-7-ynoic acid is an eight-carbon
This guide presents a high-fidelity asymmetric synthesis utilizing the Schöllkopf Bis-Lactim Ether methodology. This route is selected for its superior enantiomeric excess (
Key Chemical Specifications
-
Systematic Name: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oct-7-ynoic acid
-
Molecular Formula:
-
Molecular Weight: 377.44 g/mol
-
Target Enantiomer: L-isomer (
-configuration at -carbon)
Strategic Retrosynthesis
To ensure the isolation of the pure L-enantiomer, we employ a diastereoselective alkylation of a chiral glycine equivalent. The retrosynthetic logic disconnects the target into the Fmoc protecting group, the chiral glycine core, and the electrophilic side chain.
Figure 1: Retrosynthetic analysis utilizing the Schöllkopf auxiliary to establish
Detailed Synthesis Protocol
Phase 1: Preparation of Electrophile (6-Iodo-1-hexyne)
While commercially available, this reagent is often synthesized fresh to ensure high alkylation yields.
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Precursor: 5-Hexyn-1-ol.
-
Reagents:
, , Imidazole (Appel Reaction conditions). -
Procedure:
-
Dissolve
(1.2 eq) and Imidazole (1.5 eq) in anhydrous DCM at 0°C. -
Add
(1.2 eq) portion-wise. -
Add 5-hexyn-1-ol (1.0 eq) dropwise. Stir at RT for 2 hours.
-
Purification: Filter through a silica plug (pentane/ether) to remove phosphine oxide.
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Yield Target: >85% as a colorless oil.
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Phase 2: Asymmetric Alkylation (The Stereodefining Step)
This step installs the side chain with high diastereoselectivity.
-
Reagents: (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Auxiliary),
-BuLi (2.5 M in hexanes), THF (anhydrous). -
Protocol:
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Deprotonation: In a flame-dried flask under Argon, dissolve the Schöllkopf auxiliary (1.0 eq) in THF. Cool to -78°C .
-
Add
-BuLi (1.1 eq) dropwise. The solution will turn deep red/orange, indicating enolate formation. Stir for 30 min. -
Alkylation: Add 6-iodo-1-hexyne (1.2 eq) dropwise (neat or in minimal THF).
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Equilibration: Allow the reaction to warm slowly to 0°C over 4–6 hours.
-
Quench: Quench with saturated
solution. Extract with EtOAc. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1). The major diastereomer is the trans-product (isopropyl and side chain on opposite faces).
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Phase 3: Hydrolysis to Free Amino Acid
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Reagents: 0.25 N TFA (aq) or 1 N HCl.
-
Protocol:
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Dissolve the alkylated intermediate in a mixture of THF/Water.
-
Add acid (TFA preferred for milder conditions) and stir at RT for 12–24 hours.
-
Remove THF in vacuo. The methyl ester is cleaved, releasing the valine auxiliary methyl ester (which can be separated) and the target amino acid.
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Isolation: Ion-exchange chromatography (Dowex 50W) is recommended to separate the free amino acid from the valine byproduct. Elute with 1M
. lyophilize to obtain white powder.
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Phase 4: Fmoc Protection
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Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),
, Water/Acetone (1:1). -
Protocol:
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Suspend the crude L-2-amino-oct-7-ynoic acid (1.0 eq) in Water/Acetone (1:1).
-
Add
(2.5 eq) to adjust pH to ~9. -
Add Fmoc-OSu (1.1 eq) dissolved in a small amount of acetone.
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Stir at RT for 12 hours.
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Workup: Acidify to pH 2 with 1N HCl (precipitate forms). Extract with EtOAc.
-
Final Purification: Recrystallization from EtOAc/Hexane or Reverse-Phase HPLC (
, Water/MeCN gradient).
-
Characterization Framework
Trust in the synthesized material is established through the following self-validating analytical matrix.
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual Inspection |
| Purity (HPLC) | > 98% | RP-HPLC ( |
| Chiral Purity | > 99% ee | Chiralpak AD-H or similar |
| Mass Spec | ESI-HRMS | |
| Identity ( | Confirmed structure | 400/500 MHz DMSO- |
NMR Validation (400 MHz, DMSO- )
The following signals are diagnostic for the successful synthesis:
-
Amide Proton:
ppm (d, Hz, -NH -Fmoc). -
Fmoc Aromatics:
ppm (m, 8H). -
Alpha Proton:
ppm (m, 1H, -CH ). -
Fmoc Methylene:
ppm (m, 3H, Fmoc CH + CH ). -
Terminal Alkyne:
ppm (t, 1H, Hz, -C C-H ). Note: This triplet is the key signature of the intact alkyne. -
Propargylic Methylene:
ppm (m, 2H, -CH -C C-). -
Side Chain Methylenes:
ppm (m, 6H, remaining alkyl chain).
Application in Solid Phase Peptide Synthesis (SPPS)
Fmoc-L-oct-7-ynoic acid is compatible with standard Fmoc/tBu protocols. However, specific care must be taken to prevent cross-reactivity during cleavage or subsequent "click" steps.
Figure 2: Integration of Fmoc-oct-7-ynoic acid into SPPS workflows and downstream bioorthogonal conjugation.
Expert Tips for SPPS
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Activation: Use HBTU or HATU with DIPEA. The coupling kinetics are similar to Leucine/Lysine.
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Cleavage Cocktail: Use Reagent K or standard TFA/TIS/Water (95:2.5:2.5). Avoid dithioerythritol (DTT) or thiols if possible, or use with caution, as they can sometimes interact with alkynes under radical conditions, though generally safe in standard TFA cleavage.
-
Racemization: The presence of the electron-withdrawing alkyne is distant enough (position 7) that
-proton acidity is similar to standard alkyl amino acids, minimizing racemization risk during coupling.
References
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Schöllkopf, U., et al. (1981). "Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines." Angewandte Chemie International Edition, 20(9), 798-800. Link
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Meldal, M., & Tornøe, C. W. (2008). "Cu-catalyzed azide–alkyne cycloaddition." Chemical Reviews, 108(8), 2952-3015. Link
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Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal chemistry: fishing for selectivity in a sea of functionality." Angewandte Chemie International Edition, 48(38), 6974-6998. Link
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Standard Fmoc SPPS Protocols. Merck/Novabiochem Technical Manual. Link
